molecular formula C6H12ClNO B2537778 Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride CAS No. 1818847-87-8

Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride

Cat. No.: B2537778
CAS No.: 1818847-87-8
M. Wt: 149.62
InChI Key: KYSZLSYGLCGLOS-DKRSLUPJSA-N
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Description

Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Rearrangements

Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride is involved in the stereoselective synthesis and rearrangements of novel azabicyclo compounds. For instance, it has been employed in the synthesis of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, showcasing its utility in producing compounds with complex structures. The rearrangements of certain iodides to alcohols and alcohols to fluorides have been initiated using reagents like Selectfluor and Deoxo-Fluor, indicating its role in these chemical transformations. Additionally, its involvement in ring opening reactions further highlights its versatility in chemical synthesis (Krow et al., 2004).

Transition State Analogs Synthesis

The compound is also crucial in the synthesis of azabicyclo[3.1.0]hexane transition state (TS) analogs. These analogs are important in studying biochemical processes and designing inhibitors for enzymes. The synthesis process involves cyclopropanation and subsequent reduction and phosphorylation or iodination, providing access to aglycon containing TS analogs. This showcases the compound's utility in the field of bioorganic chemistry and drug design (Young & Horenstein, 2004).

Novel Synthesis Methods

Innovative methods for synthesizing azabicyclo compounds have been developed using this compound. One such method involves a three-component reaction for the synthesis of 1-azabicyclo[3.1.0]hexane-3-enes, highlighting the eco-friendliness, excellent product yields, and the use of inexpensive materials. This method represents a significant advancement in synthetic organic chemistry, offering a simpler and more sustainable approach to synthesizing these complex structures (Ghorbani et al., 2016).

Safety and Hazards

The safety information for Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The signal word for this compound is “Warning” and it is labeled with the GHS07 pictogram .

Future Directions

The future directions for the research and development of Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride could involve improving the efficiency of the rhodium-catalyzed reaction . This could potentially be achieved by applying the information gained about donor/acceptor carbenes to acceptor carbenes .

Properties

IUPAC Name

[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-3-6-4-1-7-2-5(4)6;/h4-8H,1-3H2;1H/t4-,5+,6?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSZLSYGLCGLOS-FTEHNKOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CO)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CO)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185561-91-5
Record name [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride
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